molecular formula C19H26N4OS B4649830 1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine

1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine

Cat. No. B4649830
M. Wt: 358.5 g/mol
InChI Key: HMVSZRRUCNUYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperidine derivative that contains a triazole ring and a thioacetyl group. The synthesis of this compound is complex and requires specific reagents and conditions.

Mechanism of Action

The mechanism of action of 1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of specific enzymes or proteins involved in cell growth, proliferation, and survival. It may also exert its effects by inducing apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the growth of cancer cells, fungi, and bacteria, and its antioxidant properties. However, the limitations of using this compound in lab experiments include its complex synthesis method, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine. These include:
1. Further studies to fully understand its mechanism of action and its potential applications in various fields of scientific research.
2. Studies to optimize the synthesis method and improve the yield and purity of the compound.
3. Studies to evaluate the toxicity and safety of the compound in vivo and in clinical trials.
4. Studies to develop novel derivatives of the compound with improved efficacy and selectivity.
5. Studies to investigate the potential synergistic effects of the compound with other anticancer, antifungal, and antibacterial agents.
In conclusion, 1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine is a chemical compound with potential applications in various fields of scientific research. Its synthesis method is complex, and its mechanism of action is not fully understood. However, it has been shown to inhibit the growth of cancer cells, fungi, and bacteria, and to scavenge free radicals. Future studies are needed to fully understand its potential applications and optimize its synthesis and efficacy.

Scientific Research Applications

1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine has potential applications in various fields of scientific research. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential antifungal agent due to its ability to inhibit the growth of fungi. Moreover, it has been studied as a potential antibacterial agent due to its ability to inhibit the growth of bacteria. Furthermore, it has been studied as a potential antioxidant agent due to its ability to scavenge free radicals.

properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-14-9-15(2)12-23(11-14)18(24)13-25-19-21-20-17(22(19)3)10-16-7-5-4-6-8-16/h4-8,14-15H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVSZRRUCNUYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(N2C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3,5-dimethylpiperidine
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